Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
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Overview
Description
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate typically involves the reaction of 4-bromo-phenylpropanoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions often include heating the mixture to around 80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of high-throughput screening can also help in identifying the most effective catalysts and conditions for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryls: From Suzuki-Miyaura coupling.
Phenols: From oxidation.
Carboxylic Acids: From hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is widely used as a building block in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl compounds, which are common in pharmaceuticals and organic electronics.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. Its derivatives have been explored for their potential in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.
Uniqueness
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to its combination of a boronic ester and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or esters. Its stability and reactivity make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-17(2,3)22-16(21)13-10-14-8-11-15(12-9-14)20-23-18(4,5)19(6,7)24-20/h8-9,11-12H,10,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOSKRYUVQOMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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